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Compound of Interest

Compound Name:
2H,4H,5H,6H,7H,8H-pyrazolo[4,3-

c]azepine

CAS No.: 111416-17-2

Cat. No.: B3319427

Get Quote

Executive Summary: The "Escape from Flatland"
In the current landscape of medicinal chemistry, the pyrazolo[4,3-c]azepine scaffold represents

a strategic shift from traditional 6-5 fused systems (like indazoles or pyrazolopyrimidines)

toward 7-5 fused bicyclic architectures. This expansion into the 7-membered azepine ring

offers distinct pharmacological advantages: it introduces controlled conformational flexibility,

increases three-dimensional character (saturation), and provides novel vectors for exploring the

"deep pockets" of difficult-to-drug targets such as KRas mutants and CBP/EP300

bromodomains.

This guide dissects the SAR of this scaffold, moving beyond basic substitution patterns to the

structural logic that drives potency and selectivity in modern oncology pipelines.

Chemical Architecture & Numbering
To navigate the SAR, one must first master the scaffold's topology. The pyrazolo[4,3-c]azepine

core consists of a pyrazole ring fused to a seven-membered azepine ring across the [4,3-c]

bond.
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The Pharmacophore Map
The biological activity hinges on three critical regions:

The Pyrazole Motif (N1/N2): Acts as the primary hinge binder or hydrogen bond

donor/acceptor.

The Azepine Nitrogen (N5): The "growth vector." This is the most accessible position for

diversification, typically derivatized into ureas, amides, or carbamates to reach solvent-

exposed regions or specific sub-pockets.

The C3 Position: A steric gatekeeper. Substituents here control the twist of the scaffold and

can enforce atropisomerism in crowded binding sites.
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Figure 1: Connectivity and functional mapping of the pyrazolo[4,3-c]azepine core. Note the

strategic position of N5 for library generation.

Synthetic Accessibility & Protocol
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Reliable SAR data requires a robust synthetic route. The most "self-validating" method for

accessing the 1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine core involves the construction of

the pyrazole followed by ring closure, or the expansion of a piperidone derivative.

Field-Proven Protocol: The "Piperidone Expansion"
Route
This method is preferred for its scalability and the ability to pre-functionalize the pyrazole.

Step 1: Enamine Formation

Reactants: 1-Boc-4-piperidone + DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

Conditions: Reflux in Toluene, 12h.

Mechanism: Condensation to form the β-enaminoketone intermediate.

Step 2: Pyrazole Ring Closure

Reactants: Intermediate from Step 1 + Hydrazine Hydrate (or substituted hydrazine).

Conditions: EtOH, Reflux, 4h.

Product: 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (5-6 fused system).

Note: To get the azepine (5-7 system), one typically starts with 1-Boc-hexahydro-4H-azepin-

4-one instead of piperidone.

Step 3: N5 Deprotection & Functionalization

Deprotection: TFA/DCM (1:1) to remove the Boc group from the azepine nitrogen.

Derivatization: S_NAr, Acylation, or Reductive Amination at N5 to introduce the R-group.

Validation Checkpoint
NMR Signature: Look for the disappearance of the Boc singlet (1.45 ppm) and the

appearance of distinct methylene protons on the azepine ring (typically multiplets around

1.8–3.5 ppm).
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LCMS: Confirm M+1 for the core mass (approx. 137 Da for the unsubstituted core).

Detailed SAR Analysis
Region A: The Azepine Nitrogen (N5) – The "Warhead"
Vector
In the context of KRas inhibitors (e.g., G12C covalent binders), N5 is the critical attachment

point for the acrylamide warhead.

Modification at N5 Effect on Potency
Effect on
Properties

Mechanistic Insight

Free Amine (NH) Low High Solubility

Often too polar; poor

cellular permeability.

Used only as an

intermediate.

Acrylamide High (Covalent) Moderate

Enables covalent

trapping of Cys12 in

KRas G12C. The

azepine ring orients

the warhead precisely.

Urea Linker High Low Solubility

Rigidifies the side

chain; excellent for

hydrogen bonding in

the solvent channel

(e.g., in Bromodomain

inhibition).

N-Alkyl (Methyl/Ethyl) Moderate High Lipophilicity

Improves CNS

penetration but often

loses specific H-bond

interactions.

Region B: The Pyrazole Core (N1/N2 & C3)
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This region dictates the scaffold's orientation within the ATP binding pocket (kinases) or the

acetyl-lysine binding pocket (bromodomains).

N1-Substitution (R1):

Small Alkyl (Me, Et): Generally tolerated but can induce a steric clash if the pocket is tight.

Aryl/Heteroaryl: Often critical for selectivity. A phenyl ring here can engage in

-stacking interactions with the "gatekeeper" residue in kinases.

C3-Substitution:

H (Unsubstituted): Allows for a planar conformation.

Methyl/CF3: Induces a twist between the pyrazole and any N1-substituent. This

"atropisomer control" is a sophisticated SAR tactic used to lock the molecule in a bioactive

conformation, reducing the entropic penalty of binding.

Region C: The Azepine Ring Carbons (C4, C6, C7, C8)
Gem-dimethylation: Adding two methyl groups (typically at C6 or C8) increases metabolic

stability by blocking cytochrome P450 oxidation sites (soft spots). It also restricts the

conformational flexibility of the 7-membered ring, potentially improving affinity (Thorpe-Ingold

effect).

Case Study: KRas G12C Inhibition
Recent patent literature (e.g., WO2022/132200) highlights the pyrazolo[4,3-c]azepine as a

scaffold for KRas inhibition.

The Challenge: KRas G12C has a shallow, dynamic pocket (Switch II).

The Solution: The tetrahydropyrazolo[4,3-c]azepine acts as a rigid spacer.

N1 is substituted with a bulky aromatic group (e.g., atropisomeric quinazoline) to fill the

hydrophobic pocket.
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N5 is derivatized with an acryloyl group.

Result: The 7-membered ring positions the acrylamide warhead at the precise angle to

react with Cysteine 12, while the pyrazole anchors the molecule via H-bonds.
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Figure 2: Decision tree for optimizing the scaffold against KRas G12C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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